molecular formula C10H11Cl7 B3328754 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane CAS No. 51775-36-1

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane

Cat. No.: B3328754
CAS No.: 51775-36-1
M. Wt: 379.4 g/mol
InChI Key: IPVMCZLCKVSKGC-VOQBNFLRSA-N
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Description

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane: is a chlorinated organic compound with the molecular formula C10H11Cl7 . It is a derivative of bornane, a bicyclic organic compound, and is known for its high chlorine content. This compound is also referred to as a component of toxaphene, a complex mixture of chlorinated bornanes and camphenes that was widely used as an insecticide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane typically involves the chlorination of bornane derivatives. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The chlorination reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of chlorine and the bornane substrate .

Chemical Reactions Analysis

Types of Reactions: 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

2,2,5-endo,6-exo,8,9,10-Heptachlorobornane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane involves its interaction with biological membranes and enzymes. The compound can disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to increased membrane permeability. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with metabolic processes. The molecular targets and pathways involved include ion channels and enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

  • 2,2,5-endo,6-exo,8,9,10-Octachlorobornane
  • 2,2,5-endo,6-exo,8,9,10-Hexachlorobornane
  • 2,2,5-endo,6-exo,8,9,10-Pentachlorobornane

Comparison: 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane is unique due to its specific pattern of chlorination, which imparts distinct chemical and physical properties. Compared to its analogs with fewer chlorine atoms, it exhibits higher stability and resistance to degradation. This makes it more persistent in the environment and potentially more toxic to living organisms .

Properties

IUPAC Name

(1R,4R,5R,6R)-2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2/t5-,6+,7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVMCZLCKVSKGC-VOQBNFLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@@H]([C@@](C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51775-36-1
Record name 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51775-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptachlorobornane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051775361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toxaphene B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BY82G5FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 2
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 3
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 4
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 5
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane
Reactant of Route 6
2,2,5-endo,6-exo,8,9,10-Heptachlorobornane

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